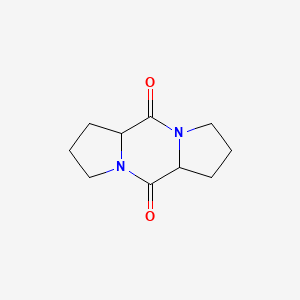

Maleamic acid

概要

説明

作用機序

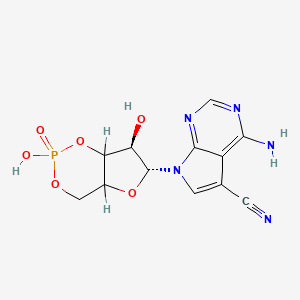

(Z)-4-アミノ-4-オキソブト-2-エン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物はリガンドとして作用し、酵素や受容体に結合してその活性を調節することができます . この相互作用は、代謝経路や細胞シグナル伝達の変化など、さまざまな生化学的効果をもたらす可能性があります .

類似の化合物:

- アトロピック酸

- アクリル酸

- マレイン酸

比較: (Z)-4-アミノ-4-オキソブト-2-エン酸は、アミノ基とカルボン酸基の両方が存在するなど、特定の構造的特徴があるため、独特です。 この二重の機能により、幅広い化学反応や生物学的相互作用に関与することができ、他の類似の化合物とは異なります .

準備方法

合成経路と反応条件: (Z)-4-アミノ-4-オキソブト-2-エン酸の合成は、通常、無水マレイン酸とアンモニアまたはアミンを、酢酸などの溶媒の存在下で反応させることにより行われます . 反応は周囲温度で24時間行われ、目的の生成物が生成されます .

工業的生産方法: (Z)-4-アミノ-4-オキソブト-2-エン酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、生成物の収率と純度が高いことを確保するために最適化されます。 この化合物はその後、イソプロピルアルコールと水の混合物から再結晶することにより精製されます .

化学反応の分析

反応の種類: (Z)-4-アミノ-4-オキソブト-2-エン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を生成するように酸化することができます。

還元: 還元反応は、この化合物を対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、カルボン酸、アルコール、および(Z)-4-アミノ-4-オキソブト-2-エン酸の置換誘導体があります .

4. 科学研究への応用

(Z)-4-アミノ-4-オキソブト-2-エン酸は、科学研究において幅広い用途があります。

科学的研究の応用

(Z)-4-Amino-4-oxobut-2-enoic acid has a wide range of scientific research applications:

類似化合物との比較

- Atropic acid

- Acrylic acid

- Maleic acid

Comparison: (Z)-4-Amino-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it distinct from other similar compounds .

特性

IUPAC Name |

4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870612 | |

| Record name | 4-Amino-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of N-(4-Methoxyphenyl)maleamic acid?

A1: The molecular formula of N-(4-Methoxyphenyl)this compound is C11H11NO4. []

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: FTIR, UV-Vis, and 1H-NMR spectroscopy are frequently used to confirm the structure of this compound derivatives. [, , , , , ] For instance, the disappearance of specific peaks related to the anhydride group and the appearance of new peaks corresponding to the amide bond in the FTIR spectrum can confirm the successful synthesis of poly[ethylene-alt-R-N-(1-phenylethyl)this compound] from poly(ethylene-alt-maleic anhydride) and R-(+)α-phenylethylamine. []

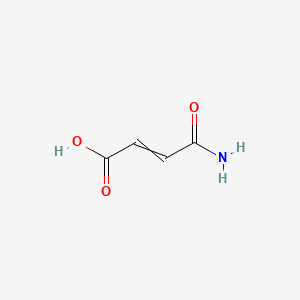

Q3: Can you describe a common synthetic route for Maleamic Acids?

A3: Maleamic acids are often synthesized by reacting maleic anhydride with various amines. [, , , , , , ] The reaction conditions, such as solvent, temperature, and catalyst, can be adjusted to optimize the yield and selectivity of specific isomers. []

Q4: What is a unique characteristic observed in the synthesis of some N-substituted Maleamic Acids?

A4: The presence of specific N-substituents, like benzyloxy or hydroxy groups, can influence the dehydration of N-substituted Maleamic Acids, favoring the formation of isomaleimides over maleimides. []

Q5: How can the ratio of maleimide to isomaleimide formation during this compound cyclodehydration be explained?

A5: Computational studies using PM3/AMSOL semiempirical calculations suggest that the ratio of maleimide to isomaleimide formation is dependent on the nature of the amide substituent (alkyl or aryl) and the reaction mechanism. The calculations favor a pathway involving an acyclic amide anion intermediate over a cyclic anion intermediate. []

Q6: What is the role of acetic anhydride in the cyclodehydration of Maleamic Acids?

A6: Computational studies have shown that acetic anhydride acts as a dehydrating agent in the cyclodehydration of Maleamic Acids. It facilitates the formation of a mixed anhydride intermediate, which then undergoes ring closure to form either the maleimide or isomaleimide depending on the substituent on the amide nitrogen. []

Q7: What are some applications of this compound derivatives?

A7: this compound derivatives have been investigated for several applications, including:

- Ion Exchange: Grafted polymers of polypropylene with this compound derivatives have shown potential for removing Cu, Zn, and Cd ions from aqueous solutions. []

- Herbicide Antidotes: N-Phenyl-maleimides, -isomaleimides, and -maleamic acids have been explored as potential herbicide antidotes or safeners due to their ability to interact with tissue thiols. []

- Corrosion Protection: Poly[N-(1,3-thiazo-2yl)]this compound and its nanocomposites with graphene oxide show promise as protective coatings against corrosion on low carbon steel. []

- Antibacterial Agents: The aforementioned poly[N-(1,3-thiazo-2yl)]this compound and its nanocomposites also exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. []

- Bioactive Materials: Poly(N-Imidazolyl this compound), synthesized from imidazole and maleic anhydride, has been investigated for its controlled release properties, potentially useful in drug delivery applications. [, ]

- Thermal Stabilizers: Mixed calcium and zinc salts of N-(3-amino-benzoic acid)terpene-maleamic acid have shown potential as thermal stabilizers for poly(vinyl chloride). []

- Pressure-Sensitive Adhesive Tapes: Copolymers of N-substituted long, straight-chain alkyl maleamic acids with vinyl co-monomers have been patented as release agents in pressure-sensitive adhesive tapes. []

- Orthopedic Applications: Biodegradable amino acid-containing anhydride oligomers, synthesized from methacrylated alaninyl this compound (MAMA) or methacrylated aminocaproyl this compound (MACMA), have been investigated for potential use in orthopedic applications due to their injectable and in situ crosslinkable properties. []

Q8: How does the incorporation of metal oxides affect the properties of this compound-based polymers?

A8: Adding metal oxide nanoparticles like CuO and ZnO to this compound-based polymers can enhance their anticorrosion properties. This improvement is attributed to the nanoparticles' ability to increase the polymer's barrier properties and provide active corrosion inhibition. []

Q9: What factors influence the performance of N-alkyl this compound telomer type surfactants?

A9: Factors like alkyl chain length, the number of alkyl chains, and the presence of calcium ions can influence the cmc, surface tension, foaming ability, and emulsion stability of these surfactants. []

Q10: How does N-ethylmaleimide (NEM) interact with Escherichia coli cells?

A10: NEM induces rapid potassium ion (K+) efflux from E. coli cells by reacting with cytoplasmic glutathione to form N-ethylsuccinimido-S-glutathione (ESG). ESG activates the KefB and KefC glutathione-gated K+ efflux systems. []

Q11: How are N-alkylmaleimides detoxified within E. coli?

A11: E. coli detoxifies N-alkylmaleimides, such as NEM and N-phenylmaleimide (NPM), through a glutathione-dependent process. This involves forming a glutathione adduct with NEM or NPM, followed by hydrolysis of the imide bond, releasing N-substituted maleamic acids, which are not toxic to E. coli. []

Q12: Has any research explored the anti-cancer activity of this compound derivatives?

A12: Yes, studies have investigated the potential of combining methoxyphenyl this compound (MPMA), an intermediate in pyrrolidine-nitrogen-mustard synthesis, with 5-fluorouracil (5-FU) for enhanced antitumor activity against sarcoma 180 and Ehrlich ascites carcinoma. []

Q13: What biological activities have been observed for N-alkylmaleamic acids?

A13: While some this compound derivatives show potential in various applications, a study found that N-alkylmaleamic acids with ethyl, 2-ethylamine, piperidinyl, phenyl, and phenylhydrazinyl substituents did not exhibit significant cytotoxic, antiviral (against SA-11 rotavirus), antibacterial, or antifungal properties in vitro. []

Q14: How has computational chemistry been used to study this compound derivatives?

A14: Computational studies employing methods like PM3/AMSOL have provided insights into the reaction mechanisms of this compound cyclodehydration, explaining the observed product ratios (maleimide vs. isomaleimide) based on the nature of substituents. [, ]

Q15: What insights have been gained from structure-activity relationship (SAR) studies on this compound derivatives?

A15: SAR studies have shown that the type and position of substituents on the this compound structure significantly influence its reactivity, stability, and biological activity. For example, electron-withdrawing groups on the phenyl ring of N-phenylmaleamic acids can modulate their reactivity towards nucleophiles. [, , ] Additionally, the presence and arrangement of alkyl substituents on the double bond of the this compound moiety influence its tendency to form maleimides or isoimides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

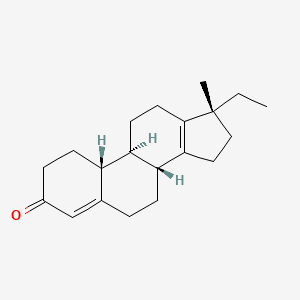

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

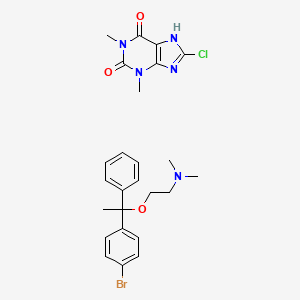

![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)

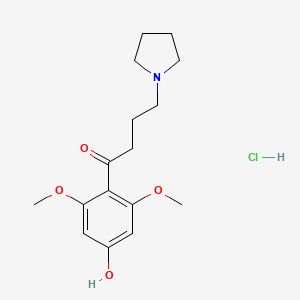

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)